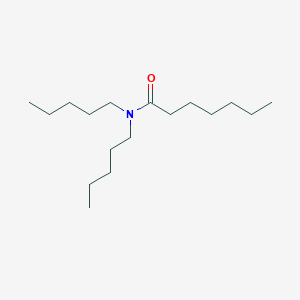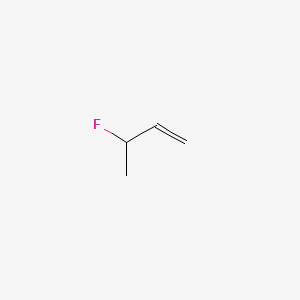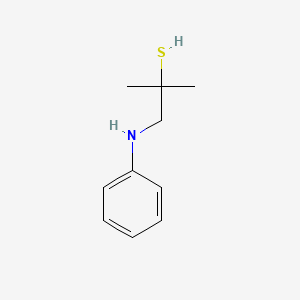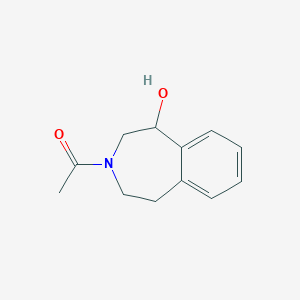
1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one typically involves the hydrogenation of benzazepine derivatives. One common method includes the base-promoted addition of specific reagents followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological disorders .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrahydro-3H-3-benzazepin-3-one: Shares a similar core structure but lacks the hydroxy and ethanone groups.
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Another benzazepine derivative with different functional groups and biological activities.
Uniqueness: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one stands out due to its specific functional groups, which confer unique chemical reactivity and biological properties. Its hydroxy and ethanone groups enable distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
56014-59-6 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(5-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-10-4-2-3-5-11(10)12(15)8-13/h2-5,12,15H,6-8H2,1H3 |
Clé InChI |
JCYYTLIJCOMUOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=CC=CC=C2C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


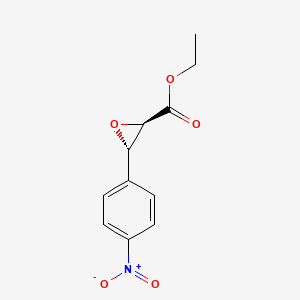

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
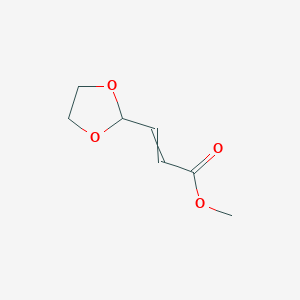

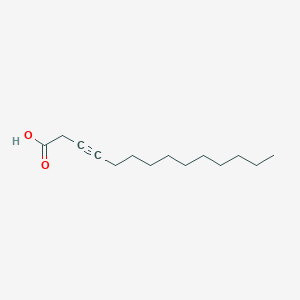
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)


